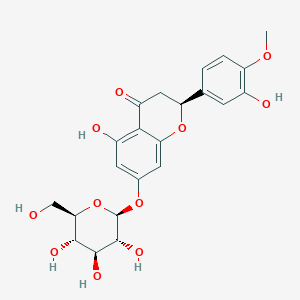

Hesperetin-7-O-glucosid

Übersicht

Beschreibung

Hesperetin 7-O-glucoside is a flavanone glycoside derived from hesperetin, a naturally occurring flavonoid found in citrus fruits. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .

Wissenschaftliche Forschungsanwendungen

Hesperetin-7-O-glucosid hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer für die Synthese von Süßstoffen wie Neohesperidin-Dihydrochalcon verwendet.

Industrie: Seine antimikrobiellen Eigenschaften machen es wertvoll für die Lebensmittelkonservierung und -sicherheit.

5. Wirkmechanismus

This compound entfaltet seine Wirkungen durch verschiedene Mechanismen:

Antioxidative Aktivität: Es fängt freie Radikale ab und reduziert oxidativen Stress.

Entzündungshemmende Aktivität: Es hemmt die Produktion von proinflammatorischen Zytokinen und Mediatoren.

Antimikrobielle Aktivität: Es stört die Zellmembran von Mikroorganismen und hemmt deren Wachstum.

Cholesterinsenkende Wirkung: Es hemmt die Aktivität von Acyl-Coenzym A:Cholesterin-Acyltransferase-Genen und reduziert die Aktivität des mikrosomalen Triglycerid-Transferproteins.

Ähnliche Verbindungen:

Hesperidin: Ein Flavanonglykosid, das in Zitrusfrüchten vorkommt und für seine geringe Wasserlöslichkeit bekannt ist.

Neohesperidin: Ein Glykosid von Hesperetin, das als Süßstoff verwendet wird.

Hesperetin: Die Aglykonform von this compound mit starken biologischen Aktivitäten.

Einzigartigkeit: this compound zeichnet sich durch seine höhere Löslichkeit im Vergleich zu Hesperidin und seine effiziente Umwandlung in Neohesperidin-Dihydrochalcon aus

Wirkmechanismus

Target of Action

Hesperetin 7-O-glucoside, also known as Eriodictiol-7-glucoside, primarily targets the acyl-coenzyme A:cholesterol acyltransferase genes (ACAT 1 and ACAT 2) and the microsomal triglyceride transfer protein (MTP) activity . These targets play a crucial role in cholesterol and lipid metabolism.

Mode of Action

Hesperetin 7-O-glucoside reduces or inhibits the activity of ACAT 1 and ACAT 2 genes and MTP activity . It also seems to upregulate the LDL receptor . This interaction leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels .

Biochemical Pathways

The compound affects the cholesterol and lipid metabolism pathways. By inhibiting ACAT 1, ACAT 2, and MTP, it disrupts the normal synthesis and transport of cholesterol and lipids, leading to a decrease in cholesterol levels .

Pharmacokinetics

The oral bioavailability of Hesperetin 7-O-glucoside is influenced by its low water solubility, weak intestinal absorption, disposition via phase II enzymes, and efflux by the enterocytes . Strategies for improving its oral bioavailability include the development of nanoscale drug carriers .

Result of Action

The action of Hesperetin 7-O-glucoside results in a significant reduction in cholesterol levels . This can have beneficial effects in conditions such as hypercholesterolemia and cardiovascular diseases.

Action Environment

The action, efficacy, and stability of Hesperetin 7-O-glucoside can be influenced by various environmental factors. For instance, its solubility can be increased through coordination with metal ions . Additionally, its bioavailability and action can be affected by factors such as temperature, pH, and light .

Biochemische Analyse

Biochemical Properties

Hesperetin 7-O-glucoside plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes involved is flavanone 7-O-glucosyltransferase, which catalyzes the glycosylation of hesperetin at the C-7 position to form hesperetin 7-O-glucoside . This compound also interacts with intestinal maltase and HMG-CoA reductase, inhibiting their activity . These interactions highlight the compound’s potential in regulating carbohydrate and lipid metabolism.

Cellular Effects

Hesperetin 7-O-glucoside exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, hesperetin 7-O-glucoside can modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages, thereby exhibiting anti-inflammatory properties . Additionally, it affects the expression of genes involved in oxidative stress response and apoptosis, contributing to its antioxidant and anticancer activities .

Molecular Mechanism

The molecular mechanism of hesperetin 7-O-glucoside involves several key interactions at the molecular level. It binds to and inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase (ACAT) genes, reducing cholesterol esterification . Furthermore, hesperetin 7-O-glucoside upregulates the LDL receptor, enhancing the clearance of LDL cholesterol from the bloodstream . These actions contribute to its potential in managing hypercholesterolemia and cardiovascular diseases.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hesperetin 7-O-glucoside have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as pH and temperature . Long-term studies have shown that hesperetin 7-O-glucoside can modulate gut microbiota composition and bile acid metabolism in mice, indicating its potential for long-term health benefits .

Dosage Effects in Animal Models

The effects of hesperetin 7-O-glucoside vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant activities. At higher doses, there may be potential toxic or adverse effects . For example, in a study on mice, dietary administration of hesperetin 7-O-glucoside at 2.5 and 5 g/kg diet prevented decreases in bone mineral density, but higher doses could lead to adverse effects .

Metabolic Pathways

Hesperetin 7-O-glucoside is involved in several metabolic pathways. It is a precursor for synthesizing neohesperidin dihydrochalcone, a sweetener . The compound is metabolized primarily in the small intestine, where it undergoes hydrolysis to release hesperetin . This process involves enzymes such as rhamnosidase and glucosidase, which facilitate the breakdown and absorption of the compound .

Transport and Distribution

Within cells and tissues, hesperetin 7-O-glucoside is transported and distributed through various mechanisms. It forms inclusion complexes with β-cyclodextrin, enhancing its solubility and bioavailability . This complexation facilitates its transport across cell membranes and its distribution to target tissues. Additionally, hesperetin 7-O-glucoside interacts with transporters and binding proteins that aid in its cellular uptake and localization .

Subcellular Localization

Hesperetin 7-O-glucoside is localized in specific subcellular compartments, which influences its activity and function. It is primarily metabolized in the small intestine, particularly in the ileum . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within cells. This subcellular localization is crucial for its biological activities, including its effects on bile acid metabolism and gut microbiota composition .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Hesperetin-7-O-glucosid kann durch enzymatische Hydrolyse von Hesperidin unter Verwendung des Enzyms Naringinase synthetisiert werden . Der Prozess beinhaltet die kontrollierte enzymatische Hydrolyse von Hesperidin, was zu einer hohen Umwandlungsrate von fast 98 % führt . Die Reaktionsbedingungen werden optimiert, um eine hohe Reinheit und Ausbeute zu gewährleisten.

Industrielle Produktionsmethoden: Ein neuartiger Biosyntheseweg beinhaltet die Verwendung von immobilisierter Rhamnosidase auf Fe3O4@Graphenoxid. Diese Plattform ermöglicht die selektive Hydrolyse des Hesperidin-Cu(II)-Komplexes zu this compound-Cu(II), das dann mit Ammoniumhydroxid dissoziiert wird, um hochreines this compound zu erhalten . Dieses Verfahren ist effizient und skalierbar für die industrielle Produktion.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hesperetin-7-O-glucosid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können es wieder in Hesperetin umwandeln.

Substitution: Substitutionsreaktionen können seinen Glykosidanteil modifizieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.

Substitution: Verschiedene Säuren und Basen können Substitutionsreaktionen fördern.

Hauptprodukte:

Oxidation: Oxidierte Derivate von Hesperetin.

Reduktion: Hesperetin.

Substitution: Modifizierte Glykosidderivate.

Vergleich Mit ähnlichen Verbindungen

Hesperidin: A flavanone glycoside found in citrus fruits, known for its low water solubility.

Neohesperidin: A glycoside of hesperetin, used as a sweetener.

Hesperetin: The aglycone form of hesperetin 7-O-glucoside, with potent biological activities.

Uniqueness: Hesperetin 7-O-glucoside stands out due to its higher solubility compared to hesperidin and its efficient conversion to neohesperidin dihydrochalcone

Eigenschaften

IUPAC Name |

(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O11/c1-30-14-3-2-9(4-11(14)24)15-7-13(26)18-12(25)5-10(6-16(18)32-15)31-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,15,17,19-25,27-29H,7-8H2,1H3/t15-,17+,19+,20-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADSYMQORONDIDD-ZJHVPRRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80953661 | |

| Record name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31712-49-9 | |

| Record name | Hesperetin 7-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31712-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hesperitin-7-beta-D-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031712499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxo-3,4-dihydro-2H-1-benzopyran-7-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80953661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Ethoxyphenyl)-2,6-dihydro-2-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B135722.png)

![4-[(2-Ethoxybenzoyl)amino]-1-methyl-5-propyl-1H-pyrazole-3-carboxamide](/img/structure/B135723.png)